1-(Allyloxy)-4-tert-butylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24806-16-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-tert-butyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C13H18O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI Key |
VIPLXOQHKFBWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Allyloxy 4 Tert Butylbenzene and Its Analogues
Established Synthetic Routes and Mechanistic Considerations
The foundational method for synthesizing 1-(allyloxy)-4-tert-butylbenzene is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comtcichemicals.com This venerable reaction, first reported in 1850, remains a versatile and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with an alkyl halide through an SN2 mechanism. masterorganicchemistry.comlibretexts.org
Synthesis from 4-tert-Butylphenol (B1678320) Precursors
The primary route to this compound begins with 4-tert-butylphenol. researchgate.netmdpi.comprepchem.com In this process, the phenolic proton of 4-tert-butylphenol is first abstracted by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an allyl halide (such as allyl bromide) in a classic SN2 reaction to yield the desired ether. masterorganicchemistry.comstackexchange.com
The general reaction is as follows: 4-tert-butylphenol + Base → 4-tert-butylphenoxide 4-tert-butylphenoxide + Allyl halide → this compound + Halide salt
For this SN2 reaction to be efficient, primary alkyl halides, like allyl bromide, are preferred as they are less sterically hindered, facilitating the backside attack of the nucleophile. masterorganicchemistry.comyoutube.com
Role of Base Catalysis (e.g., K2CO3) in O-Allylation Reactions
The choice of base is critical in the O-allylation of phenols. Potassium carbonate (K2CO3) is a commonly employed and effective base for this transformation. stackexchange.compnu.ac.ir It is considered a sufficiently strong base to deprotonate phenols (pKa ≈ 10) to generate the reactive phenoxide nucleophile. stackexchange.com
The mechanism involves the deprotonation of the phenol (B47542) by the carbonate ion, forming the potassium phenoxide, which then undergoes the Williamson ether synthesis. quora.com The use of K2CO3 is advantageous due to its affordability and effectiveness. nih.gov Studies have shown that increasing the amount of potassium carbonate can enhance the reaction conversion. nih.gov While other bases like sodium carbonate (Na2CO3), caesium carbonate (Cs2CO3), and sodium hydride (NaH) can also be used, K2CO3 often provides a good balance of reactivity and cost-effectiveness. nih.govakjournals.com For instance, in some systems, Cs2CO3 has been shown to lead to a higher reaction rate compared to K2CO3. akjournals.com
Innovations in Catalytic Synthesis
To overcome the limitations of traditional methods, particularly the need for stoichiometric amounts of base and sometimes harsh reaction conditions, catalytic approaches have been developed. Phase transfer catalysis has emerged as a powerful tool in this regard. researchgate.netnumberanalytics.com
Application of Phase Transfer Catalysis (PTC) Systems
Phase transfer catalysis (PTC) is a valuable technique for reactions involving immiscible reactants, such as an aqueous phase containing the phenoxide and an organic phase containing the allyl halide. researchgate.netnumberanalytics.com The PTC catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the reactant anion (phenoxide) from the aqueous or solid phase into the organic phase where the reaction occurs. numberanalytics.comprinceton.eduoperachem.com This enhances the reaction rate and allows for milder reaction conditions. researchgate.net
The general principle involves the exchange of the catalyst's counter-ion with the phenoxide ion at the interface of the two phases. The resulting lipophilic ion pair then moves into the organic phase, where the phenoxide can react with the allyl halide. operachem.com
A significant advancement in PTC is the development of multi-site phase transfer catalysts (MPTCs). researchgate.netbcrec.id These catalysts possess multiple active sites within a single molecule, leading to a higher concentration of the reactive anion in the organic phase and thus an increased reaction rate compared to single-site catalysts. researchgate.net The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), an analogue of the target compound, has been successfully demonstrated using a new MPTC, showing enhanced conversion of the starting material. researchgate.net Research has shown that MPTCs can be synthesized from the reaction of molecules like 4,4′-bis(chloromethyl)-1,1′-biphenyl with tertiary amines. researchgate.net The application of MPTCs is a promising strategy for improving the efficiency of industrial-scale preparations of organic compounds. researchgate.net
Kinetic studies are crucial for understanding and optimizing PTC-mediated etherification reactions. Research on the synthesis of 1-butoxy-4-tert-butylbenzene under MPTC conditions revealed that the reaction follows pseudo-first-order kinetics. researchgate.net The apparent rate constant was found to increase linearly with the concentration of the MPTC, the base (potassium hydroxide), and with increasing temperature and stirring speed. researchgate.net Such studies help in elucidating the reaction mechanism, often suggesting an interfacial mechanism where the reaction occurs at the boundary between the two phases. researchgate.net The rate of reaction in PTC systems is influenced by several factors including the structure of the catalyst, the nature of the solvent, and the concentration of the reactants and catalyst. princeton.eduresearchgate.net For example, the catalytic activity of different quaternary ammonium salts can vary, and the choice of organic solvent can significantly impact the reaction rate. researchgate.net
Below is a table summarizing the effect of various parameters on the apparent rate constant for the synthesis of 1-butoxy-4-tert-butylbenzene using a multi-site phase transfer catalyst.
| Parameter | Condition | Apparent Rate Constant (k_app) |
| MPTC Concentration | Increasing | Increases linearly |
| Base Concentration (KOH) | Increasing | Increases linearly |
| Temperature | Increasing | Increases |
| Stirring Speed | Increasing | Increases |
Transition-Metal Catalysis in Related Aryl Ether Syntheses
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering milder and more efficient alternatives to classical methods like the Williamson ether synthesis. acsgcipr.orgtandfonline.com Palladium and copper-based systems are particularly prominent in the synthesis of aryl ethers. tandfonline.com The choice of metal, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acsgcipr.org
The Ullmann condensation, a copper-catalyzed reaction, has been a long-standing method for aryl ether synthesis. organic-chemistry.org Modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. A significant breakthrough in understanding and optimizing these reactions has been the isolation and characterization of copper(I) phenoxide complexes, which are proposed as key intermediates in the catalytic cycle. capes.gov.brberkeley.eduresearchgate.net
Researchers have synthesized and fully characterized copper(I) phenoxide complexes containing chelating ligands such as 1,10-phenanthroline. capes.gov.brnih.gov These studies have provided valuable insights into the reaction mechanism, suggesting that the reaction proceeds through a five-coordinated copper complex followed by reductive elimination to form the C-O bond. researchgate.net The use of specific ligands can moderate the harsh conditions traditionally associated with Ullmann-type couplings. acsgcipr.org Kinetic studies have demonstrated the competence of these isolated complexes in the synthesis of aryl phenyl ethers. capes.gov.brberkeley.edu For instance, the reaction of a phenanthroline-ligated Cu(I) phenoxide complex with aryl halides shows a dependence on ligand concentration, indicating the role of the ligated species in the catalytic cycle. nih.gov
Table 1: Effect of Ligand Concentration on Reaction Rate
| Added Phenanthroline (equivalents) | Rate Constant (s⁻¹) |
| 0 | 4.1 x 10⁻⁴ |
| 1 | 3.9 x 10⁻⁴ |
| 10 | 2.9 x 10⁻⁴ |
| Data sourced from studies on phen-ligated Cu(I) phenoxide complexes. nih.gov |
This research has provided evidence against mechanistic pathways involving free or caged radicals. capes.gov.brberkeley.edu The solid-state structure of these complexes has been elucidated through X-ray diffraction, revealing an ionic form with two copper(I) sites in many cases. nih.gov
Iron, being an earth-abundant and less toxic metal, has emerged as a sustainable alternative to precious metals in catalysis. nih.govresearchgate.net Iron catalysts have shown significant promise in a variety of organic transformations, including C-H activation and the functionalization of alkenes, which are relevant for the synthesis of analogues of this compound. nih.govresearchgate.net
Iron-catalyzed C(sp2)-H bond hydrogen/deuterium exchange reactions using deuterated methanol (B129727) have been reported for both heterocycles and alkenes. nih.gov This methodology allows for the precise and predictable formation of C-D bonds without the need for directing groups and utilizes bench-stable reagents. nih.gov The key to this transformation is the in-situ generation of an iron-hydride species. nih.gov
Furthermore, iron catalysis has been successfully employed in the oxidative C-O coupling of tertiary arylamines with phenols using air as the sole oxidant at room temperature. nih.gov While not a direct synthesis of allyl aryl ethers, this demonstrates the potential of iron catalysts in forming C-O bonds under mild and environmentally friendly conditions. nih.gov The development of iron-catalyzed hydrofunctionalization of alkenes, such as hydroalkoxylation, provides a direct and atom-economical route to ethers. researchgate.net Although the field is still developing, the potential for creating analogues of this compound through iron-catalyzed alkene functionalization is a promising area of research.
Table 2: Examples of Iron-Catalyzed Alkene Functionalization
| Substrate | Catalyst System | Product Type | Reference |
| Styrene (B11656) Derivatives | Iron(II) pre-catalyst / CD₃OD | Deuterated Alkenes | nih.gov |
| Tertiary Arylamines / Phenols | FePcF₁₆ / Air | Diaryl Ethers | nih.gov |
| Alkenes | Iron catalysts | Various functionalized products | researchgate.net |
Green Chemistry Principles and Sustainable Approaches in Allyl Aryl Ether Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for allyl aryl ethers, aiming to reduce environmental impact and improve efficiency. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. rsc.org
One approach towards a greener Williamson ether synthesis involves using weak alkylating agents like carboxylic acid esters at high temperatures, which can function as a homogeneous catalytic process. acs.org Another strategy focuses on the direct catalytic dehydration of alcohols, although this method often requires high temperatures and pressures and can suffer from low selectivity. tandfonline.com
Copper-catalyzed reactions in water are a significant step towards sustainable synthesis. For instance, a copper-catalyzed hydroxylation of aryl halides has been developed using water as the solvent, which can be extended to a one-pot synthesis of alkyl aryl ethers. rsc.org This method demonstrates good functional group tolerance and offers a direct pathway from two electrophilic components. rsc.org
Transition-metal-free approaches are also being explored. For example, the arylation of allylic alcohols with diaryliodonium salts can be achieved under mild, metal-free conditions using sodium hydroxide (B78521) in water. organic-chemistry.org The use of surfactants as catalysts in aqueous media for a new generation of the Williamson reaction is another green alternative. tandfonline.com
The development of catalytic systems that avoid halogenated intermediates, such as those involving C-H activation or decarboxylative coupling, is a key goal in sustainable chemistry. acsgcipr.org Zirconium-based catalysts have been shown to promote the direct and selective etherification of benzylic alcohols with alcohols like allyl alcohol, producing water as the only byproduct under mild conditions. rsc.org
Table 3: Comparison of Synthetic Methods for Aryl Ethers
| Method | Catalyst | Solvent | Key Features | Reference |
| Ullmann Condensation | Copper | Various | Traditional method, often harsh conditions | organic-chemistry.org |
| Ligated Copper Catalysis | Cu(I) with ligands | Various | Milder conditions, well-defined intermediates | capes.gov.brnih.gov |
| Iron-Catalyzed C-H/N-H Coupling | Iron | Air (oxidant) | Uses air as oxidant, room temperature | nih.gov |
| Catalytic Williamson Ether Synthesis | Alkali metal carboxylate | None | High temperature, weak alkylating agents | acs.org |
| Copper-Catalyzed Hydroxylation/Etherification | Cu₂O | Water | One-pot, environmentally benign solvent | rsc.org |
| Zirconium-Catalyzed Etherification | Zirconocene triflate | Me-THF | Mild conditions, water as byproduct | rsc.org |
| Metal-Free Arylation | None | Water | Uses diaryliodonium salts | organic-chemistry.org |
Elucidation of Reaction Pathways and Mechanistic Insights of 1 Allyloxy 4 Tert Butylbenzene
Investigations of Rearrangement Reactions
Rearrangement reactions of allyl phenyl ethers are a cornerstone of synthetic organic chemistry, allowing for the strategic formation of carbon-carbon bonds. In the context of 1-(allyloxy)-4-tert-butylbenzene, these reactions offer insights into the interplay of substituent effects on reaction pathways.
The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that transforms allyl phenyl ethers into ortho-allylphenols. masterorganicchemistry.com This concerted pericyclic reaction proceeds through a cyclic transition state, leading to a non-aromatic intermediate that subsequently tautomerizes to the phenolic product. masterorganicchemistry.comrsc.org The electron impact mass spectrum of allyl phenyl ether has shown fragment ions that can be explained by a Claisen rearrangement occurring in the ion source of the mass spectrometer. nih.gov
The regioselectivity of the Claisen rearrangement in meta-substituted allyl phenyl ethers is a subject of detailed investigation. Studies have shown that the nature of the substituent on the aromatic ring plays a crucial role in directing the allyl group to one of the two possible ortho positions. chemrxiv.org For meta-substituted ethers, the regioselectivity is primarily governed by the electronic effects of the substituent. stackexchange.com Electron-donating groups tend to favor the migration of the allyl group to the position further away from the substituent, while electron-withdrawing groups direct it to the closer, more hindered ortho position. chemrxiv.orgnih.gov
In the case of this compound, the para-tert-butyl group does not present an issue of regioselectivity between two different ortho positions, as they are equivalent. However, understanding the influence of substituents is critical for predicting outcomes in more complex systems. For instance, in meta-allyloxy aryl ketones, the electron-withdrawing carbonyl group strongly directs the rearrangement to the more sterically hindered ortho position. nih.gov This electronic influence can be reversed by converting the ketone into a bulky triisopropylsilyl enol ether, which then directs the rearrangement away from the silylated group. nih.gov
Table 1: Regioselectivity in the Claisen Rearrangement of Meta-Substituted Allyl Aryl Ethers This table illustrates the general trends observed for regioselectivity based on the electronic nature of meta-substituents.
| Meta-Substituent | Electronic Effect | Preferred Rearrangement Position |
| -OCH₃ | Electron-Donating | Ortho position further from the substituent |
| -CH₃ | Electron-Donating | Ortho position further from the substituent |
| -Cl | Electron-Withdrawing | Ortho position closer to the substituent |
| -C(O)R | Electron-Withdrawing | Ortho position closer to the substituent |
Comprehensive Analysis of Claisen Rearrangement
Influence of Electronic and Steric Effects on Rearrangement Outcomes
Both electronic and steric factors have a demonstrable impact on the Claisen rearrangement. While electronic effects often play a dominant role in determining regioselectivity in meta-substituted systems, steric hindrance can also influence the reaction rate and, in some cases, the product distribution. stackexchange.comcapes.gov.br For example, a study on meta-substituted allyl aryl ethers concluded that electronics are more significant than sterics, with some reactions favoring the more sterically hindered product due to electronic preferences. stackexchange.com
DFT calculations have supported these experimental findings, suggesting that the electronic effect of a substituent, such as a carbonyl group, is the primary driver for regioselectivity, though a steric effect from a bulky silyl (B83357) group can also be a major factor. nih.gov In the rearrangement of enol ethers of 1,4-dien-3-ols, both electronic and steric effects were found to retard rearrangement to a substituted olefin. capes.gov.br The interplay of these effects is crucial for predicting and controlling the outcomes of Claisen rearrangements in substituted allyl phenyl ethers.
Beyond the pericyclic Claisen rearrangement, allyl ethers can undergo isomerization through radical-chain mechanisms. These processes typically involve the migration of the double bond from the terminal (allyl) position to an internal (propenyl) position. One proposed mechanism for the polymerization of allyl ether monomers involves a radical-mediated cyclization (RMC). nih.gov This process begins with a radical abstracting an allylic hydrogen from the ether's methylene (B1212753) group, forming a delocalized allyl ether radical. nih.gov This radical can then react with another allyl ether molecule in a chain propagation step. nih.gov
The isomerization of allyl ethers to 1-propenyl ethers can also be catalyzed by transition metal complexes, such as those of ruthenium, often proceeding via a hydride mechanism which involves the addition and elimination of a metal hydride. researchgate.net Other methods for the isomerization of allyl ethers include base-catalyzed approaches. For instance, lithium diisopropylamide (LDA) has been shown to quantitatively convert allyl ethers to (Z)-propenyl ethers with high stereoselectivity at room temperature. organic-chemistry.org The rate of this LDA-promoted isomerization is sensitive to steric hindrance. organic-chemistry.org
Exploration of Catalytic Transformations Involving the Allyl Moiety
The allyl group of this compound is a versatile handle for various catalytic transformations, most notably olefin metathesis. These reactions allow for the construction of new carbon-carbon double bonds with high efficiency and selectivity.
Olefin metathesis has become a powerful tool in organic synthesis, largely due to the development of well-defined, functional-group-tolerant ruthenium catalysts. nih.gov Allylbenzene (B44316) is a common substrate used to test the efficacy and selectivity of new ruthenium-based catalysts in cross-metathesis reactions. nih.govmdpi.comacs.org The goal is often to achieve high Z-selectivity, which is challenging due to the thermodynamic preference for the E-isomer. acs.org
Recent advancements have led to the development of Z-selective ruthenium catalysts, which often feature specific N-heterocyclic carbene (NHC) ligands that create a sterically demanding environment around the metal center. mdpi.comacs.org For example, ruthenium catalysts with chelating NHC ligands have demonstrated high Z-selectivity in the cross-metathesis of different olefins. acs.org The cross-metathesis between two Type I olefins, such as allylbenzene and an allylic alcohol, can be achieved in high yield using certain ruthenium catalysts. nih.gov The choice of catalyst and reaction conditions is critical to control the selectivity of the metathesis reaction and minimize side reactions like isomerization. acs.org
Table 2: Examples of Ruthenium-Catalyzed Cross-Metathesis with Allylbenzene This table provides a summary of representative cross-metathesis reactions involving allylbenzene and various ruthenium catalysts, highlighting the achieved selectivity.
| Catalyst Type | Cross-Metathesis Partner | Key Outcome | Reference |
| Cyclometalated Ruthenium | cis-1,4-diacetoxy-2-butene | Moderate conversion, high Z-selectivity | mdpi.com |
| Chelated Ruthenium (NHC ligand) | cis-1,4-diacetoxy-2-butene | High Z-selectivity | acs.org |
| Thiazole-2-ylidene Ligated Ruthenium | cis-1,4-diacetoxy-2-butene | Z-selectivity increases with steric bulk on the ligand | nih.gov |
| Standard Grubbs-type Catalysts | Allylic Alcohol | High yield of cross-metathesis product | nih.gov |
Allylation Reactions in Stereoselective Synthesis of Nitrogen-Containing Compounds (e.g., N-tert-butylsulfinyl imines)
The stereoselective addition of allyl groups to imines is a cornerstone in the asymmetric synthesis of nitrogen-containing compounds, providing access to chiral homoallylic amines which are valuable synthetic intermediates. Chiral N-tert-butylsulfinyl imines have emerged as highly effective electrophiles in these reactions, where the tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of the nucleophilic attack. nih.govbeilstein-journals.org
While the use of this compound as a direct allylating agent for N-tert-butylsulfinyl imines is not extensively documented in the scientific literature, the general principles of these reactions are well-established. Typically, the allylation of N-tert-butylsulfinyl imines is achieved using various allylating reagents, often in the presence of a metal promoter. nih.govrsc.org The reaction proceeds via the formation of an organometallic reagent in situ, which then adds to the imine carbon.
The stereochemical course of the addition is controlled by the chiral sulfinyl group. A widely accepted model involves the formation of a six-membered chair-like transition state, wherein the metal is chelated by the oxygen and nitrogen atoms of the sulfinyl imine. beilstein-journals.org This coordination directs the nucleophilic attack of the allyl group to one of the diastereotopic faces of the imine. For instance, the reaction of (R)-N-tert-butylsulfinyl imines generally leads to the corresponding (R,R)-homoallylic amine as the major diastereomer.
A variety of metals and reaction conditions have been explored to optimize the yield and diastereoselectivity of this transformation. The choice of the allylating agent and the metal can significantly influence the reaction's efficiency and stereochemical fidelity.
Table 1: Representative Conditions for the Allylation of N-tert-butylsulfinyl Imines This table presents generalized data for the allylation of N-tert-butylsulfinyl imines with various allylating agents, as specific data for this compound is not available.
| Allylating Agent | Metal/Promoter | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Allyl bromide | Indium | THF | 60 | >95:5 |
| Allyl bromide | Zinc | THF | 25 | >90:10 |
| Allyl alcohol | Pd(0)/InI | THF | 23-60 | up to >99:1 |
Data is compiled from general literature on N-tert-butylsulfinyl imine allylation. nih.govrsc.orgresearchgate.net
Mechanistic Studies of Aromatic Substitutions and Functionalizations
This compound serves as an excellent model substrate for studying the mechanisms of aromatic substitution and functionalization reactions, most notably the Claisen rearrangement.
The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. wikipedia.orgorganic-chemistry.orglibretexts.org This intramolecular, concerted reaction proceeds through a cyclic, six-membered transition state. libretexts.org In the case of this compound, the para-tert-butyl group directs the allyl group exclusively to the ortho position.
Recent studies have shown that the Claisen rearrangement can be significantly accelerated by the use of catalysts or alternative reaction media. nih.gov For example, the reaction rate can be enhanced by acid catalysis or by conducting the reaction on the surface of charged microdroplets in mass spectrometry experiments. nih.gov These conditions can lower the activation energy of the reaction, in some cases allowing for the detection of the fleeting dienone intermediate. nih.gov
Beyond the Claisen rearrangement, the phenolic product, 2-allyl-4-tert-butylphenol, can undergo further functionalization. The ortho-allyl group can be isomerized or subjected to various addition reactions, while the phenolic hydroxyl group can be derivatized, opening avenues to a wide range of substituted aromatic compounds.
Table 2: Key Mechanistic Features of the Claisen Rearrangement of this compound
| Mechanistic Aspect | Description |
|---|---|
| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.orgorganic-chemistry.org |
| Driving Force | Formation of a stable aromatic ring libretexts.org |
| Key Intermediate | 6-allyl-4-tert-butylcyclohexa-2,4-dienone libretexts.org |
| Transition State | Cyclic, six-membered chair-like conformation organic-chemistry.org |
| Regioselectivity | Exclusive ortho-allylation due to the para-tert-butyl group |
| Catalysis | Can be accelerated by heat, acid, or interfacial effects nih.gov |
Computational and Theoretical Chemistry Approaches to 1 Allyloxy 4 Tert Butylbenzene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a fundamental understanding of molecular properties and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. mpg.de DFT methods are used to calculate various electronic properties of 1-(allyloxy)-4-tert-butylbenzene, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.
The electronic properties of substituted benzenes are significantly influenced by the nature of the substituents. researchgate.net In this compound, the allyloxy group acts as an electron-donating group through resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions. libretexts.org Conversely, the tert-butyl group is a weak electron-donating group through induction and hyperconjugation. stackexchange.com
DFT calculations can quantify these effects by computing atomic charges and visualizing molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of Substituted Benzenes using DFT
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene (B151609) | -6.75 | -0.21 | 6.54 |
| Toluene | -6.48 | -0.15 | 6.33 |
| tert-Butylbenzene | -6.52 | -0.11 | 6.41 |
| Anisole (Methoxybenzene) | -6.21 | -0.08 | 6.13 |
| This compound | Data not available | Data not available | Data not available |
For highly accurate calculations of energetic profiles, such as the energy barriers for chemical reactions, more computationally intensive high-level ab initio methods are employed. These methods, including Configuration Interaction with Single and Double excitations (CISD) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT methods. elte.hunih.gov
These "gold standard" methods are particularly valuable for studying reaction mechanisms where precise energy differences between reactants, transition states, and products are crucial. nih.gov For this compound, high-level ab initio calculations could be used to investigate the energetic profile of reactions like the Claisen rearrangement, providing accurate activation energies and reaction enthalpies. While computationally expensive, these methods offer benchmark-quality data against which more approximate methods can be compared. elte.hu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational preferences, and dynamic behavior of molecules. stackexchange.com
The tert-butyl group is known for its significant steric bulk, which can strongly influence the conformation of a molecule and its reactivity. numberanalytics.comnih.gov Conformational analysis of this compound involves identifying the most stable arrangements of the allyloxy and tert-butyl groups relative to the benzene ring.
The rotation around the C-O bond of the allyloxy group and the C-C bond connecting the tert-butyl group to the ring will have specific energy minima and maxima. The large size of the tert-butyl group can restrict the rotational freedom of the adjacent allyloxy group and can also influence the preferred orientation of the allyl chain. Molecular mechanics and quantum chemical methods can be used to map the potential energy surface of these rotations and identify the lowest energy conformers. These studies have shown that bulky substituents like the tert-butyl group prefer to occupy positions that minimize steric clashes with neighboring groups. libretexts.org
Computational methods are instrumental in predicting the outcomes and selectivity of chemical reactions. nih.gov A key reaction of allyl aryl ethers is the Claisen rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement that results in the formation of an ortho-allyl phenol (B47542). youtube.com
For this compound, the Claisen rearrangement would be expected to yield 2-allyl-4-tert-butylphenol. However, the presence of the bulky tert-butyl group at the para position can influence the regioselectivity of this reaction. While the primary product is expected at the ortho position, computational studies can explore the energy barriers for migration to different positions on the ring. chemrxiv.orgcapes.gov.br
Theoretical models can calculate the energies of the possible transition states leading to different products. The transition state with the lower activation energy will correspond to the major product. The steric hindrance from the tert-butyl group can raise the energy of the transition state for ortho-migration, potentially influencing the reaction rate and, in some cases, leading to alternative reaction pathways. capes.gov.br DFT calculations have been successfully used to predict the regioselectivity of Claisen rearrangements in substituted allyl aryl ethers by analyzing the electronic and steric effects of the substituents. chemrxiv.org
Theoretical Studies on Hyperconjugation and Electronic Effects in Substituted Benzenes
The electronic properties of substituted benzenes are governed by a combination of inductive and resonance effects, as well as hyperconjugation. libretexts.orgmsu.edu
The allyloxy group in this compound is a strong resonance donor, delocalizing one of its oxygen lone pairs into the benzene ring's π-system. libretexts.org This effect increases the electron density at the ortho and para positions, activating them towards electrophilic attack.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing of 1 Allyloxy 4 Tert Butylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(Allyloxy)-4-tert-butylbenzene, various NMR methods provide a comprehensive picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. The protons of the tert-butyl group give rise to a sharp singlet, as they are all chemically equivalent and have no adjacent protons to couple with. The protons of the allyl group exhibit more complex splitting patterns. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) appear as a doublet, coupled to the neighboring vinyl proton. The terminal vinyl protons (=CH₂) show distinct signals, and the internal vinyl proton (-CH=) appears as a multiplet due to coupling with both the methylene and terminal vinyl protons.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | ~6.8-7.3 | d | C₆H₄ |
| Allyl (vinyl) | ~5.9-6.1 | m | -CH=CH₂ |
| Allyl (vinyl) | ~5.2-5.4 | m | -CH=CH₂ |
| Allyl (methylene) | ~4.5 | d | -O-CH₂- |
| tert-Butyl | ~1.3 | s | -C(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The spectrum will show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons (both substituted and unsubstituted), and the carbons of the allyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the allyloxy and tert-butyl groups. nih.gov
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Aromatic (C-O) | ~156 | Ar-O |
| Aromatic (C-C(CH₃)₃) | ~143 | Ar-C(CH₃)₃ |
| Allyl (vinyl) | ~134 | -CH=CH₂ |
| Aromatic (CH) | ~126 | Ar-CH |
| Aromatic (CH) | ~114 | Ar-CH |
| Allyl (vinyl) | ~117 | -CH=CH₂ |
| Allyl (methylene) | ~69 | -O-CH₂- |
| tert-Butyl (quaternary) | ~34 | -C(CH₃)₃ |
| tert-Butyl (methyl) | ~31 | -C(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. nih.gov
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structural Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, for instance, between the different protons of the allyl group and between adjacent aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, it would link the proton signal of the tert-butyl group to the carbon signals of the methyl groups. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum will exhibit characteristic absorption bands. Key absorptions include C-H stretching vibrations from the aromatic ring, the allyl group, and the tert-butyl group. The C=C stretching of the allyl group and the aromatic ring will also be visible. A significant peak will be the C-O-C stretching of the ether linkage.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | ~3100-3000 | Ar-H |
| C-H stretch (alkene) | ~3100-3000 | =C-H |
| C-H stretch (alkane) | ~3000-2850 | C-H |
| C=C stretch (aromatic) | ~1600 & ~1480 | Ar C=C |
| C=C stretch (alkene) | ~1650 | C=C |
| C-O-C stretch (ether) | ~1250 | Ar-O-C |
| C-H bend (tert-butyl) | ~1390 & ~1365 | -C(CH₃)₃ |
Note: The exact wavenumbers can vary slightly. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing the purity of this compound and confirming its molecular weight. In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (190.28 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation. Common fragments would likely result from the loss of the allyl group or the tert-butyl group, leading to characteristic fragment ions. This technique is highly sensitive and can detect even trace impurities. nih.govanalytice.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass that can be used to deduce a unique elemental composition.
For this compound, with the molecular formula C₁₃H₁₈O, HRMS provides the exact mass of the molecular ion ([M]⁺˙). The theoretical exact mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O).
The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the parent molecule with high confidence.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₈O | nih.gov |
| Theoretical Exact Mass | 190.135765193 Da | nih.gov |
| Molecular Weight (Nominal) | 190.28 g/mol | nih.gov |
Beyond the parent ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, the fragmentation is expected to follow pathways characteristic of tert-butylated aromatic compounds and allyl ethers. researchgate.net A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 175.1279. Another significant fragmentation would be the cleavage of the allyl group or the entire allyloxy moiety.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that possess unpaired electrons. taylorfrancis.com This makes it an exceptionally powerful tool for studying radical intermediates, which are often transient and present at low concentrations in chemical reactions. taylorfrancis.com The technique is highly specific, as diamagnetic molecules (those with all electrons paired) are EPR-silent. taylorfrancis.com
In the context of this compound, EPR spectroscopy can be employed to investigate reactions where radical species are proposed as intermediates. For instance, thermal or photochemical reactions might induce homolytic cleavage of the C-O or O-allyl bonds, or radical addition to the allyl double bond.
A key reaction involving allyloxybenzene derivatives is the Claisen rearrangement, which can proceed through radical pathways under certain conditions. EPR could be used to trap and identify any radical intermediates formed. For example, homolytic cleavage of the ether bond would generate a 4-tert-butylphenoxy radical and an allyl radical.
The resulting EPR spectrum provides key information about the radical's identity and environment through its g-value, hyperfine coupling constants (a), and line shape. The g-value is characteristic of the type of radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H), providing information about the radical's structure and electron spin distribution. canada.ca
Table 2: Hypothetical EPR Parameters for Potential Radical Intermediates of this compound
| Radical Intermediate | Potential Source | Expected g-value (approx.) | Expected Hyperfine Couplings (a) |
| 4-tert-butylphenoxy radical | Homolysis of O-allyl bond | ~2.004 | Couplings to aromatic protons |
| Allyl radical (CH₂=CH-CH₂•) | Homolysis of O-allyl bond | ~2.0026 | a(Hα) ≈ 14 G, a(Hβ) ≈ 4 G |
| Radical adduct | Addition of a radical (R•) to the allyl double bond | ~2.002-2.006 | Couplings to α and β protons |
By using spin trapping agents, even highly reactive and short-lived radicals that are not present at a detectable steady-state concentration can be observed. mdpi.com A spin trap reacts with the transient radical to form a much more stable radical adduct, which can then be readily characterized by EPR. researchgate.net
Advanced Applications of 1 Allyloxy 4 Tert Butylbenzene in Organic Synthesis and Materials Science
Role as a Key Intermediate or Model Compound in Complex Molecule Synthesis
The strategic placement of the allyl and tert-butyl groups allows for a range of chemical transformations, making 1-(allyloxy)-4-tert-butylbenzene a versatile precursor in the synthesis of intricate molecular structures.
Calixarenes are macrocyclic compounds formed from the condensation of phenols with aldehydes, creating a basket-shaped molecule with a defined cavity. The tert-butyl groups on the upper rim of the calixarene (B151959) structure are crucial for controlling its conformation and solubility. orgsyn.org this compound serves as a key starting material for introducing allyl functionalities onto the calixarene framework.
The synthesis of these functionalized calixarenes often involves the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allyl phenyl ethers. organic-chemistry.org When this compound is heated, the allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring, yielding 2-allyl-4-tert-butylphenol. This transformation is a critical step in producing calixarenes with reactive allyl groups on their upper rim. These allyl groups can then be further modified through various chemical reactions to introduce a wide array of functionalities, leading to the creation of more complex and tailored calixarene derivatives for applications in ion sensing, molecular recognition, and catalysis. nih.gov
For instance, the synthesis of specific calix beilstein-archives.orgarene derivatives can start from p-tert-butylphenol, which is first allylated to form this compound. nih.gov This intermediate can then undergo cyclization reactions with other phenolic units and formaldehyde (B43269) to construct the calixarene macrocycle. Alternatively, the Claisen rearrangement can be performed on the pre-formed calixarene that has been etherified with allyl groups.
A generalized reaction scheme is as follows:
Step 1: Etherification: p-tert-butylphenol is reacted with an allyl halide to produce this compound.
Step 2: Claisen Rearrangement: The this compound is heated to induce the migration of the allyl group, forming 2-allyl-4-tert-butylphenol.
Step 3: Calixarene Formation: The 2-allyl-4-tert-butylphenol is then used in a condensation reaction with an aldehyde to form the final allyl-functionalized calixarene.
| Reactant | Product | Reaction Type | Significance |
| This compound | 2-Allyl-4-tert-butylphenol | Claisen Rearrangement organic-chemistry.org | Introduces a reactive allyl group at a specific position for further functionalization of calixarenes. |
| p-tert-Butylphenol | Calix[n]arenes orgsyn.org | Condensation | Forms the fundamental macrocyclic structure. |
Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of crystalline porous materials with high surface areas and tunable pore sizes. ossila.comnih.gov The synthesis of these materials relies on the use of specific organic ligands or linkers that self-assemble into extended networks.
The allyl group of this compound can be chemically modified to create ligands suitable for the construction of organic frameworks. For example, the allyl group can be converted into a carboxylic acid or an amine functionality, which can then coordinate with metal ions to form MOFs or react with other organic linkers to create COFs. ossila.com The bulky tert-butyl group plays a significant role in influencing the resulting framework's porosity and stability by preventing dense packing of the structure.
While direct use of this compound as a primary ligand in widely reported MOFs or COFs is not extensively documented, its derivatives are valuable. The synthetic strategy involves transforming the allyl group into a coordinating group. For example, oxidation of the allyl group can yield a carboxylic acid, which is a common linker in MOF synthesis.
| Framework Type | Role of this compound Derivative | Key Functional Group | Potential Application |
| Metal-Organic Frameworks (MOFs) researchgate.net | Ligand Precursor | Carboxylate (from allyl oxidation) | Gas storage, separation, catalysis |
| Covalent Organic Frameworks (COFs) nih.gov | Linker Precursor | Amine or Aldehyde (from allyl modification) | Separation, catalysis |
Contributions to Polymer Science and Material Innovation
The polymerizable allyl group of this compound makes it a valuable monomer in the synthesis of specialty polymers and the design of complex polymer architectures.
This compound can be used as a monomer in various polymerization techniques, including radical and coordination polymerization, to produce polymers with specific properties. The resulting polymers, poly(this compound), will have a polyether backbone with pendant tert-butylphenyl groups. These bulky side groups can significantly impact the polymer's physical properties, such as increasing its glass transition temperature and improving its thermal stability.
Furthermore, the allyl group can participate in "ene" reactions and other post-polymerization modifications, allowing for the introduction of further functionalities along the polymer chain. This versatility enables the creation of specialty polymers for applications such as membranes, coatings, and advanced composites. While less common than conventional monomers like styrene (B11656) or acrylates, the use of this compound allows for the synthesis of polymers with tailored properties. For example, α-allyloxy-terminated poly(tert-butyl acrylate) is a related specialty polymer available for research purposes. polymersource.capolymersource.ca
| Polymerization Method | Resulting Polymer | Key Feature from Monomer | Potential Application |
| Radical Polymerization | Poly(this compound) | Bulky tert-butyl side groups | High-performance plastics, membranes |
| Coordination Polymerization | Poly(this compound) | Regular polymer microstructure | Specialty elastomers, functional materials |
Star polymers are a class of branched polymers with multiple linear polymer chains, or "arms," radiating from a central core. This compound, after suitable modification, can act as a core molecule for the synthesis of star polymers.
The synthesis strategy involves functionalizing the this compound to introduce multiple initiation sites for polymerization. For example, the allyl group can be transformed into a group capable of initiating atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. By creating a core molecule with multiple ATRP initiating sites derived from this compound, multiple polymer arms (e.g., polystyrene or poly(methyl methacrylate)) can be grown from this central core, resulting in a star polymer. The tert-butyl group on the core can influence the physical properties and solution behavior of the resulting star polymer. Research has shown the synthesis of well-defined macromonomers with allyloxy functionalities using ATRP initiators. researchgate.net
| Component | Function | Example Polymer Arms | Significance |
| Modified this compound | Core of the star polymer | Polystyrene, Poly(methyl methacrylate) | Control over polymer architecture and properties. |
Q & A
Q. What are the standard synthetic routes for preparing 1-(Allyloxy)-4-tert-butylbenzene, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-tert-butylphenol with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF achieves moderate yields . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-tert-butylphenylboronic acid and allyloxy halides offers higher regioselectivity but requires strict anhydrous conditions . Yield optimization hinges on catalyst loading, solvent choice, and temperature control.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Key techniques include:
- NMR : H and C NMR identify allyloxy and tert-butyl groups. Overlapping signals (e.g., allyl protons) are resolved using 2D-COSY or NOESY .
- GC-MS/HPLC : Purity assessment and quantification require calibrated retention times and comparison with standards .
- FT-IR : Confirms ether (C-O-C) and aromatic C-H stretches. Spectral deconvolution may be needed for overlapping bands .
Q. How does the allyloxy group influence the compound’s reactivity in substitution or addition reactions?
The allyloxy moiety enhances electrophilicity at the terminal alkene, enabling reactions like epoxidation (with mCPBA) or hydrohalogenation. The tert-butyl group stabilizes the aromatic ring, directing electrophilic substitution to the para position relative to the allyloxy group . Kinetic studies show that steric hindrance from tert-butyl slows SN2 pathways but favors radical-mediated allylic substitutions .
Q. What are the recommended protocols for safe handling and storage of this compound?
Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation, as tertiary butyl aromatics may release volatile degradation products under light .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?
DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, revealing that the tert-butyl group induces steric and electronic effects that favor electrophilic attack at the para-allyloxy position. Transition state analysis further explains selectivity in cross-coupling reactions .
Q. What experimental strategies resolve contradictions in reported reaction yields for allyloxy-tert-butylbenzene derivatives?
Discrepancies often arise from trace moisture in Pd-catalyzed reactions or incomplete purification. Systematic replication with controlled variables (e.g., catalyst batch, solvent drying) is essential. For example, reports 85% yield using column chromatography, while other methods (e.g., distillation) may lower yields due to thermal decomposition .
Q. How does the compound’s stability vary under environmental stressors (e.g., UV light, humidity)?
Accelerated aging studies (ASTM D548) show photodegradation via Norrish Type I cleavage of the allyloxy group, forming 4-tert-butylphenol. Humidity accelerates hydrolysis of the ether bond, detectable via LC-MS monitoring of degradation products .
Q. What role does this compound play in designing dual-target ligands for biological applications?
The tert-butylphenoxy scaffold is a known pharmacophore for histamine H3 receptor antagonism. Functionalization with allyloxy groups introduces π-π stacking potential, enhancing binding to monoamine oxidase B (MAO-B). SAR studies correlate chain length between the scaffold and allyloxy group with inhibitory potency .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of allyloxy group transformations?
Deuterium labeling at the allylic position () reveals primary KIEs (>2) in radical-mediated reactions, indicating bond cleavage in the rate-determining step. In contrast, SN2 pathways show negligible KIEs, supporting a concerted mechanism .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s Mn-salen complexes) is critical. Continuous flow reactors improve mass transfer and reduce racemization compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
